molecular formula C18H30ClNO2 B4899475 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride

1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride

Cat. No. B4899475
M. Wt: 327.9 g/mol
InChI Key: XIBMYZRXLQQIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP is a beta-adrenergic agonist that has been shown to have positive effects on the cardiovascular system, respiratory system, and skeletal muscle.

Scientific Research Applications

1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of heart failure. This compound has been shown to increase cardiac output and improve cardiac function in animal models of heart failure. Additionally, this compound has been shown to have positive effects on the respiratory system, including increasing respiratory muscle strength and reducing airway resistance. This compound has also been studied for its potential use in the treatment of skeletal muscle disorders, such as muscular dystrophy.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves activation of beta-adrenergic receptors. This compound binds to these receptors, which are found in the heart, lungs, and skeletal muscle, and activates a signaling pathway that leads to increased contractility and relaxation of these tissues. This compound has been shown to have a higher affinity for beta-2 receptors, which are primarily found in the lungs, than for beta-1 receptors, which are primarily found in the heart.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects that make it an attractive candidate for therapeutic use. In the heart, this compound increases contractility and relaxation, leading to improved cardiac output. In the lungs, this compound reduces airway resistance and increases respiratory muscle strength, leading to improved breathing. In skeletal muscle, this compound increases contractility and can improve muscle strength in conditions such as muscular dystrophy.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is that it is a well-studied compound with a known mechanism of action. Additionally, this compound is relatively easy to synthesize and can be obtained in pure form. However, there are some limitations to using this compound in lab experiments. For example, this compound has a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, this compound can have off-target effects on other tissues, which can complicate interpretation of experimental results.

Future Directions

There are a number of future directions for research on 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is in the development of more potent and selective beta-adrenergic agonists that can be used in the treatment of heart failure and other cardiovascular diseases. Additionally, there is interest in studying the long-term effects of this compound on various tissues, as well as its potential use in the treatment of skeletal muscle disorders. Finally, there is interest in exploring the use of this compound in combination with other drugs to achieve synergistic effects.

Synthesis Methods

The synthesis of 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 2,4-dimethylphenol with epichlorohydrin to form 1-(2,4-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 2,6-dimethylpiperidine to form 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol. Finally, this compound is reacted with hydrochloric acid to form the hydrochloride salt of this compound.

properties

IUPAC Name

1-(2,4-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-13-8-9-18(14(2)10-13)21-12-17(20)11-19-15(3)6-5-7-16(19)4;/h8-10,15-17,20H,5-7,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBMYZRXLQQIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=C(C=C(C=C2)C)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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